{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
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Overview
Description
{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol is a complex organic compound characterized by the presence of bromine, trifluoromethyl, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the trifluoromethyl group. The thiazole ring is then formed through cyclization reactions. The final step involves the addition of a methanol group to the thiazole ring .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the methanol group yields a carboxylic acid, while substitution of the bromine atom can yield various substituted thiazole derivatives .
Scientific Research Applications
{4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes .
Mechanism of Action
The mechanism of action of {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)phenyl thiourea
- 2-Bromo-4-(trifluoromethyl)phenol
- 4-Bromo-2-(trifluoromethyl)phenylacetonitrile
Uniqueness
What sets {4-Bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring, in particular, is a key differentiator, providing unique binding properties and reactivity .
Properties
CAS No. |
873066-26-3 |
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Molecular Formula |
C11H7BrF3NOS |
Molecular Weight |
338.15 g/mol |
IUPAC Name |
[4-bromo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol |
InChI |
InChI=1S/C11H7BrF3NOS/c12-9-8(5-17)18-10(16-9)6-1-3-7(4-2-6)11(13,14)15/h1-4,17H,5H2 |
InChI Key |
AIMDBBUWIRTQPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(S2)CO)Br)C(F)(F)F |
Origin of Product |
United States |
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